molecular formula C17H16N2O2 B13844017 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal

3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal

Cat. No.: B13844017
M. Wt: 280.32 g/mol
InChI Key: MCVDNYAVTMNEQD-UHFFFAOYSA-N
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Description

3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts such as copper or silver, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanoic acid

    Reduction: 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indazole core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-oxo-1,3-dihydro-2H-indazole
  • 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanoic acid
  • 3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanol

Uniqueness

3-(1-Benzyl-3-oxo-1,3-dihydro-2H-indazol-2-yl)propanal is unique due to the presence of both an indazole core and an aldehyde functional group. This combination allows for diverse chemical reactivity and potential biological activity. The compound’s structure enables it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-(1-benzyl-3-oxoindazol-2-yl)propanal

InChI

InChI=1S/C17H16N2O2/c20-12-6-11-18-17(21)15-9-4-5-10-16(15)19(18)13-14-7-2-1-3-8-14/h1-5,7-10,12H,6,11,13H2

InChI Key

MCVDNYAVTMNEQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2CCC=O

Origin of Product

United States

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